1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride, (3S)-
Description
This compound, commonly referred to as Noscapine Hydrochloride (CAS 912-60-7), is a semi-synthetic alkaloid derived from the opium poppy (Papaver somniferum) . Its molecular formula is C₂₂H₂₃NO₇·HCl, with a molecular weight of 449.89 g/mol . Structurally, it features a 1(3H)-isobenzofuranone core substituted with methoxy groups at positions 6 and 7, and a complex tetrahydroisoquinoline moiety with a dioxolo ring system (positions 4,5-g) . The stereochemistry at the C3 and C5 positions is critical for its bioactivity, with (3S) and (5R) configurations confirmed via X-ray crystallography .
Noscapine Hydrochloride is primarily recognized as a microtubule-interfering agent with antitussive and anticancer properties. It binds to tubulin, disrupting microtubule dynamics without significantly affecting polymerization, thereby arresting cell division in the G2/M phase . Commercially, it is used in cough syrups and is under investigation for glioblastoma and prostate cancer therapies .
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVZFXCSKVCSH-URBRKQAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+]1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912-60-7 | |
| Record name | Noscapine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noscapine hydrochloride [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000912607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 9-Bromonoscapine Derivatives
- Compound 7: (S)-3-((R)-9-bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-7-hydroxy-6-methoxyisobenzofuran-1(3H)-one Key Modification: Bromination at position 9 enhances water solubility and microtubule-binding affinity. Activity: Exhibits 3-fold higher cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.2 μM) compared to noscapine (IC₅₀ = 3.7 μM) .
2.1.2 1,2,3-Triazole Derivatives of Noscapine
- Compound 5s: (3S)-3-((5R)-6-((1-(2-(allyloxy)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1(3H)-one Key Modification: Introduction of a triazole ring improves metabolic stability. Activity: Demonstrates 70% inhibition of HeLa cell proliferation at 10 μM, superior to parent noscapine (45% inhibition) .
2.1.3 7-O-Demethyl α-Narcotine
- Structure: (3S)-7-hydroxy-6-methoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone Key Modification: Demethylation at position 7 increases polarity. Activity: Reduced tubulin-binding affinity (IC₅₀ = 8.4 μM vs. noscapine’s IC₅₀ = 3.7 μM) due to loss of methoxy group .
Functional Analogues
2.2.1 Hydrastine Hydrochloride
- Structure: Similar tetrahydroisoquinoline core but lacks the dioxolo ring and is substituted with a benzofuranone group.
2.2.2 JVPH3 and JVPH4 (Antileishmanial Isobenzofuranones)
- JVPH3 : 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one
- JVPH4: (4-bromo)-30-hydroxy-50-(4-bromophenyl)-benzophenone Key Difference: Simpler aryl-substituted structures without the isoquinoline system.
Natural Isobenzofuranones
2.3.1 Cyclopaldic Acid
- Structure: 3,5-dihydroxy-4-formyl-7-methoxy-6-methyl-1(3H)-isobenzofuranone Source: Fungal metabolite from Aspergillus duricaulis. Activity: Antibacterial agent targeting Gram-positive bacteria (MIC = 2 μg/mL), mechanistically distinct from noscapine’s anticancer effects .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Noscapine Hydrochloride: Induces mitotic arrest by binding to the colchicine site of tubulin (Kd = 19 μM) . Phase II clinical trials show a 40% reduction in prostate-specific antigen (PSA) levels in castration-resistant prostate cancer .
- Triazole Derivatives: Enhanced bioavailability due to triazole-mediated cytochrome P450 inhibition, increasing plasma half-life from 2.5 hours (noscapine) to 6.8 hours .
- JVPH3/JVPH4: Trigger ROS-mediated apoptosis in Leishmania parasites without stabilizing DNA-topoisomerase cleavage complexes, a mechanism absent in noscapine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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